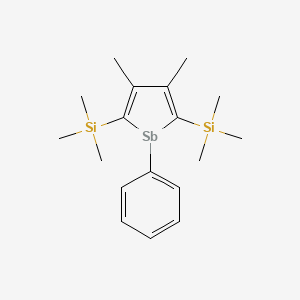
3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole is an organostibole compound characterized by the presence of antimony within a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole typically involves the following steps:
Formation of the Stibole Ring: The initial step involves the reaction of a stibine precursor with an alkyne to form the stibole ring. This reaction is often catalyzed by transition metals such as palladium or platinum under inert atmosphere conditions.
Introduction of Trimethylsilyl Groups: The trimethylsilyl groups are introduced via a silylation reaction, where trimethylsilyl chloride reacts with the stibole intermediate in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the stibole ring, typically using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
While the industrial production of this compound is not widely documented, it would likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of stibole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced stibole derivatives.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation or alkylation agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents.
Substitution: Halogenation agents (e.g., bromine), alkylation agents (e.g., methyl iodide); reactions often require catalysts or bases.
Major Products
Oxidation: Stibole oxides.
Reduction: Reduced stibole derivatives.
Substitution: Various substituted stibole compounds depending on the reagents used.
科学的研究の応用
3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole has several applications in scientific research:
Materials Science: Used in the development of novel materials with unique electronic properties, such as organic semiconductors and conductive polymers.
Organometallic Chemistry: Serves as a ligand in the synthesis of metal complexes, which can be used as catalysts in various chemical reactions.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Potential use in the production of advanced materials for electronics and photonics.
作用機序
The mechanism by which 3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole exerts its effects is largely dependent on its interaction with molecular targets. In materials science, its electronic properties are influenced by the delocalization of electrons within the stibole ring. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
1-Phenyl-2,5-bis(trimethylsilyl)-1H-stibole: Lacks the dimethyl groups at positions 3 and 4.
3,4-Dimethyl-1-phenyl-1H-stibole: Does not have the trimethylsilyl groups.
2,5-Dimethyl-1-phenyl-1H-stibole: Methyl groups are at different positions.
Uniqueness
3,4-Dimethyl-1-phenyl-2,5-bis(trimethylsilyl)-1H-stibole is unique due to the combination of its structural features, which confer distinct electronic properties and reactivity. The presence of both dimethyl and trimethylsilyl groups enhances its stability and potential for functionalization, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
139426-49-6 |
|---|---|
分子式 |
C18H29SbSi2 |
分子量 |
423.4 g/mol |
IUPAC名 |
(3,4-dimethyl-1-phenyl-5-trimethylsilylstibol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C12H24Si2.C6H5.Sb/c1-11(9-13(3,4)5)12(2)10-14(6,7)8;1-2-4-6-5-3-1;/h1-8H3;1-5H; |
InChIキー |
ZIPYFGKZVVVPJV-UHFFFAOYSA-N |
正規SMILES |
CC1=C([Sb](C(=C1C)[Si](C)(C)C)C2=CC=CC=C2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,3-Triphenyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B14273069.png)
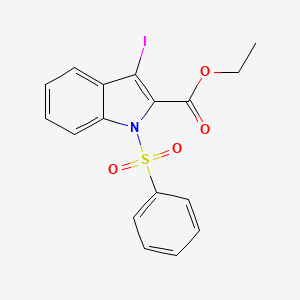
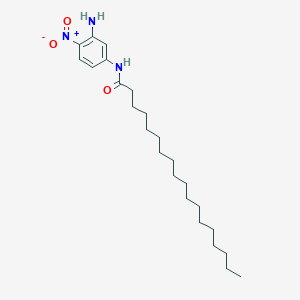
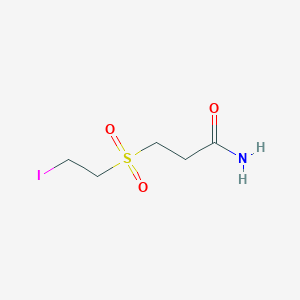
![1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14273105.png)

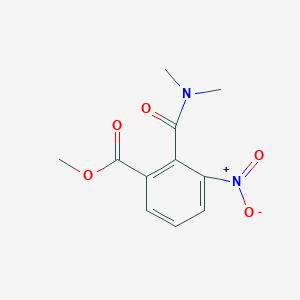
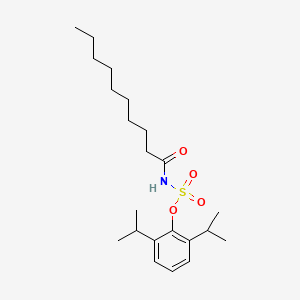
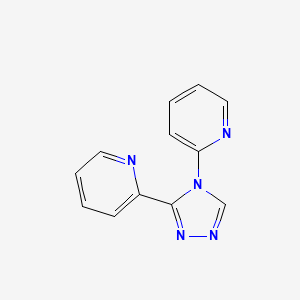
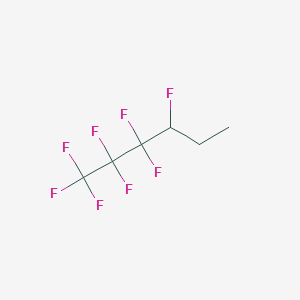
![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)
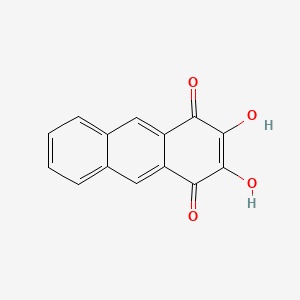
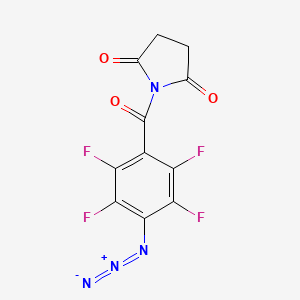
![1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene](/img/structure/B14273183.png)
